6-I-ddP

Description

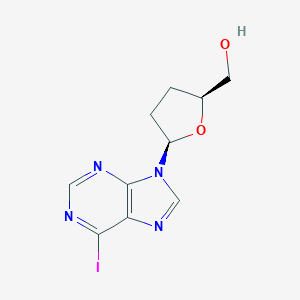

6-Iodo-2',3'-dideoxypurine (6-I-ddP) is a halogenated prodrug derivative of 2',3'-dideoxyinosine (ddI), a nucleoside reverse transcriptase inhibitor (NRTI) used in antiviral therapies. The substitution of iodine at the 6-position of the purine ring enhances lipophilicity and modulates enzymatic stability, aiming to improve central nervous system (CNS) delivery. Prodrug design here focuses on optimizing blood-brain barrier (BBB) penetration while ensuring controlled bioconversion to the active metabolite, ddI, via adenosine deaminase (ADA) in brain tissue .

Properties

CAS No. |

120503-37-9 |

|---|---|

Molecular Formula |

C10H11IN4O2 |

Molecular Weight |

346.12 g/mol |

IUPAC Name |

[(2S,5R)-5-(6-iodopurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H11IN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |

InChI Key |

OAVOLNUBQURQIX-NKWVEPMBSA-N |

SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CN=C3I |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3I |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CN=C3I |

Other CAS No. |

120503-37-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

6-I-ddP belongs to a series of 6-halo-dideoxypurines (6-X-ddP), including 6-Cl-ddP (chloro) and 6-Br-ddP (bromo). These analogs share structural similarities but exhibit distinct pharmacokinetic and pharmacodynamic profiles due to halogen electronegativity and atomic size differences.

Table 1: Key Pharmacokinetic Parameters of 6-X-ddP Derivatives

| Parameter | 6-Cl-ddP | 6-Br-ddP | This compound |

|---|---|---|---|

| Half-life in brain tissue (min) | 19 | 20 | 178 |

| Conversion rate in blood | Rapid (t₁/₂ < 1 min) | Moderate | Slow (t₁/₂ > 4 h) |

| Brain/plasma ratio (30 min) | 0.67 | 0.40 | 0.48 |

| CSF/plasma ratio (%) | 24 (ddG analog) | 17 (ddG analog) | 8.5 (ddI) |

| Octanol/water partition coefficient | Comparable across analogs (~2.5–3.0 logP) |

Bioconversion Efficiency

- 6-Cl-ddP : Rapid hydrolysis in plasma (t₁/₂ < 1 min) limits systemic exposure but ensures prompt ddI release in the brain. However, excessive conversion reduces prodrug availability for sustained CNS delivery .

- This compound : Slow conversion in both blood (t₁/₂ > 4 h) and brain tissue (178 min) results in lower ddI brain concentrations (fourfold vs. ddI infusion) but higher brain/plasma ratios (0.48 vs. 0.02 for ddI). This suggests enhanced BBB penetration but delayed therapeutic effect .

CNS Delivery Efficacy

- In rhesus monkeys, 6-Cl-ddG (a related ddG prodrug) achieved a CSF/plasma ratio of 24%, outperforming 6-I-ddG (17%) and ddG (8.5%). This highlights chloro derivatives’ superior enzymatic activation in the CNS .

- This compound ’s prolonged half-life in brain tissue (178 min) may favor sustained ddI release, though its slow conversion necessitates higher doses to match 6-Cl-ddP’s efficacy .

Structural and Functional Trade-offs

- Differences arise from halogen-specific enzyme interactions rather than passive diffusion .

- Enzymatic Stability : Iodine’s larger atomic size slows ADA-mediated conversion, reducing systemic ddI exposure but prolonging prodrug residence time in the brain. Chloro and bromo analogs, with smaller halogens, undergo faster conversion, balancing rapid efficacy with shorter durations .

Critical Analysis of Research Findings

- Strengths : Studies consistently demonstrate that 6-halo-ddP prodrugs improve CNS delivery over ddI, with halogen choice critically influencing conversion kinetics and therapeutic outcomes. The 6-Cl-ddP’s rapid action vs. This compound’s sustained release offers flexibility for acute vs. chronic applications .

- Limitations : Most data derive from rodent or primate models, with human pharmacokinetic studies lacking. Additionally, this compound’s reduced plasma concentrations (due to slow hydrolysis) may complicate dose optimization in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.